molecular formula C8H4Cl2FN B1452537 2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile CAS No. 1249456-66-3

2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile

Cat. No. B1452537
CAS RN: 1249456-66-3
M. Wt: 204.02 g/mol
InChI Key: FSOVTOZIYHZIDE-UHFFFAOYSA-N
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Description

“2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5ClFN . It is also known by other names such as 2-chloro-6-fluorophenylacetonitrile, 2-chloro-6-fluorobenzyl cyanide, and 2-2-chloro-6-fluorophenyl acetonitrile . This compound may be used in the synthesis of aryl fluorinated building blocks .


Molecular Structure Analysis

The molecular structure of “2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile” is represented by the SMILES string C1=CC(=C(C(=C1)Cl)CC#N)F . This indicates that the molecule consists of a benzene ring with chlorine and fluorine substituents, and a nitrile group attached to the benzene ring via a two-carbon chain.


Physical And Chemical Properties Analysis

“2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile” is insoluble in water . It has a melting point of 40°C to 43°C and a boiling point of 85°C at 2mmHg . The flash point is greater than 110°C (230°F) . The molecular weight of the compound is 169.59 g/mol .

Scientific Research Applications

Synthesis of Acetamides

One potential application of “2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile” is in the synthesis of acetamides. For example, Player et al. reported the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides and proved their potential applicability as thrombin inhibitors .

Use in Pharmaceutical Research

The compound could be used in pharmaceutical research, particularly in the development of new drugs. For instance, related compounds have been used in the synthesis of potential thrombin inhibitors .

Safety And Hazards

This compound is classified as fatal if swallowed, toxic in contact with skin, and toxic if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-chloro-2-(2-chloro-6-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-5-2-1-3-7(11)8(5)6(10)4-12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOVTOZIYHZIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile
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2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile
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2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile
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2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile
Reactant of Route 6
2-Chloro-2-(2-chloro-6-fluorophenyl)acetonitrile

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